molecular formula C16H19N2O5PS B11398673 Diethyl (5-{[(furan-2-YL)methyl]amino}-2-(thiophen-2-YL)-1,3-oxazol-4-YL)phosphonate

Diethyl (5-{[(furan-2-YL)methyl]amino}-2-(thiophen-2-YL)-1,3-oxazol-4-YL)phosphonate

Cat. No.: B11398673
M. Wt: 382.4 g/mol
InChI Key: YHWUQZMWCGZQCP-UHFFFAOYSA-N
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Description

Diethyl (5-{[(furan-2-YL)methyl]amino}-2-(thiophen-2-YL)-1,3-oxazol-4-YL)phosphonate is a complex organic compound that features a unique combination of furan, thiophene, and oxazole rings These heterocyclic structures are known for their diverse chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (5-{[(furan-2-YL)methyl]amino}-2-(thiophen-2-YL)-1,3-oxazol-4-YL)phosphonate typically involves multi-step reactions that incorporate the formation of each heterocyclic ring followed by their coupling. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Diethyl (5-{[(furan-2-YL)methyl]amino}-2-(thiophen-2-YL)-1,3-oxazol-4-YL)phosphonate can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

Diethyl (5-{[(furan-2-YL)methyl]amino}-2-(thiophen-2-YL)-1,3-oxazol-4-YL)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl (5-{[(furan-2-YL)methyl]amino}-2-(thiophen-2-YL)-1,3-oxazol-4-YL)phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (5-{[(furan-2-YL)methyl]amino}-2-(thiophen-2-YL)-1,3-oxazol-4-YL)phosphonate is unique due to its combination of three different heterocyclic rings and a phosphonate group. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H19N2O5PS

Molecular Weight

382.4 g/mol

IUPAC Name

4-diethoxyphosphoryl-N-(furan-2-ylmethyl)-2-thiophen-2-yl-1,3-oxazol-5-amine

InChI

InChI=1S/C16H19N2O5PS/c1-3-21-24(19,22-4-2)16-15(17-11-12-7-5-9-20-12)23-14(18-16)13-8-6-10-25-13/h5-10,17H,3-4,11H2,1-2H3

InChI Key

YHWUQZMWCGZQCP-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC=CS2)NCC3=CC=CO3)OCC

Origin of Product

United States

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